2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol
Overview
Description
2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol is a chemical compound characterized by its unique structure, which includes a chloro-substituted pyrazine ring, an ethylamino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyrazine-2-carboxylic acid and ethylamine.
Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with ethylamine to form the intermediate 6-chloro-2-pyrazinyl ethylamide.
Reduction: The amide is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Ethanol Addition: Finally, the amine is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and improved safety. Catalysts and automated systems are often employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Pd/C with hydrogen gas or LiAlH₄.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: 2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]acetaldehyde or 2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]acetic acid.
Reduction: 2-[(2-Pyrazinyl)(ethyl)amino]-1-ethanol.
Substitution: 2-[(6-Azido-2-pyrazinyl)(ethyl)amino]-1-ethanol or 2-[(6-Mercapto-2-pyrazinyl)(ethyl)amino]-1-ethanol.
Scientific Research Applications
Chemistry
In organic chemistry, 2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating derivatives with potential pharmaceutical applications.
Biology and Medicine
This compound has been investigated for its potential biological activities It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors in the body
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives may find applications in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Molecular Targets and Pathways
Enzymes: It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It could bind to receptors on cell surfaces, altering signal transduction pathways.
Properties
IUPAC Name |
2-[(6-chloropyrazin-2-yl)-ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-12(3-4-13)8-6-10-5-7(9)11-8/h5-6,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDTTZHUMHFQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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